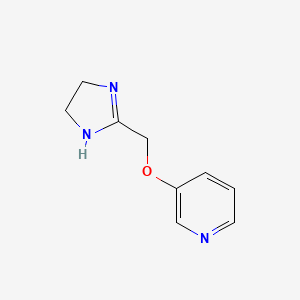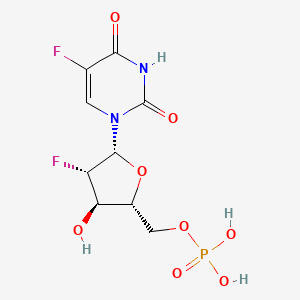
2',5-Difluoro-1-arabinosyluridine monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5-Difluoro-1-arabinosyluridine monophosphate is a synthetic nucleotide analog. It is a derivative of uridine, where the hydrogen atoms at the 2’ and 5’ positions of the ribose sugar are replaced by fluorine atoms. This compound has a molecular formula of C9H11F2N2O8P and a molecular weight of 344.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Difluoro-1-arabinosyluridine monophosphate typically involves multiple steps. One common method starts with the fluorination of uridine to introduce the fluorine atoms at the 2’ and 5’ positions. This is followed by phosphorylation to attach the phosphate group at the 5’ position of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2’,5-Difluoro-1-arabinosyluridine monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while reduction may produce deoxyfluorinated analogs .
Aplicaciones Científicas De Investigación
2’,5-Difluoro-1-arabinosyluridine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthetase, leading to the disruption of nucleic acid metabolism and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-Dideoxyuridine monophosphate
- 2’,5’-Dideoxy-5-fluorouridine monophosphate
- 2’,3’-Dideoxy-2’,3’-difluorouridine monophosphate
Uniqueness
2’,5-Difluoro-1-arabinosyluridine monophosphate is unique due to the presence of fluorine atoms at both the 2’ and 5’ positions of the sugar moiety. This structural modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmaceutical research .
Propiedades
Número CAS |
85894-46-8 |
|---|---|
Fórmula molecular |
C9H11F2N2O8P |
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1 |
Clave InChI |
FEEBOLVDMGNROC-BYPJNBLXSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
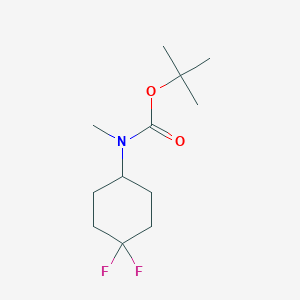
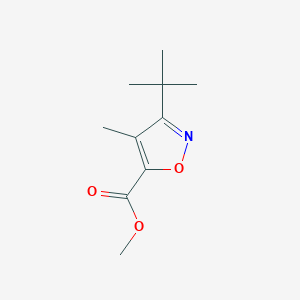
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)
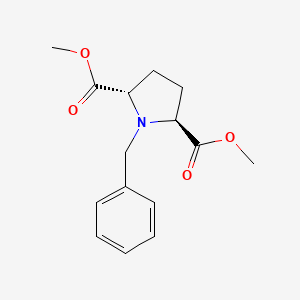

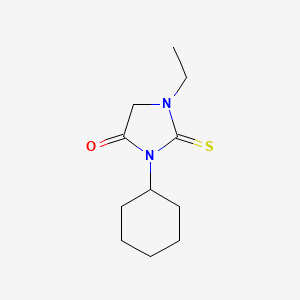
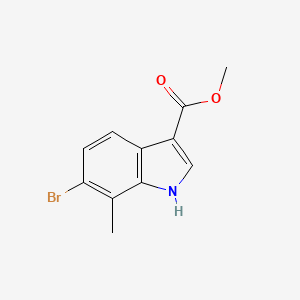

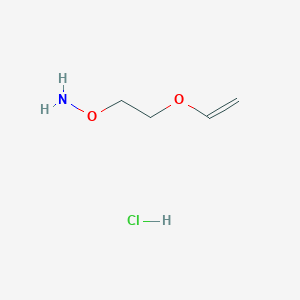
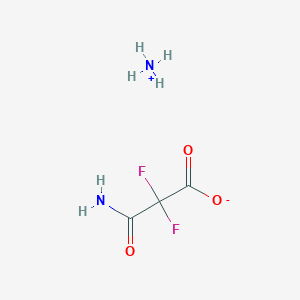
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
